molecular formula C12H12N2O2 B12957796 4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde

4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde

Cat. No.: B12957796
M. Wt: 216.24 g/mol
InChI Key: TYZDRRKUJVTXNZ-UHFFFAOYSA-N
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Description

4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 4-methyl-1H-pyrazol-1-yl group via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with 4-formylphenol in the presence of a suitable base. The reaction proceeds through the formation of a methoxy linkage between the pyrazole and benzaldehyde moieties .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzoic acid.

    Reduction: 4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzyl alcohol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it could inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Uniqueness

4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde is unique due to the presence of the 4-methyl-1H-pyrazol-1-yl group, which imparts specific chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-[(4-methylpyrazol-1-yl)methoxy]benzaldehyde

InChI

InChI=1S/C12H12N2O2/c1-10-6-13-14(7-10)9-16-12-4-2-11(8-15)3-5-12/h2-8H,9H2,1H3

InChI Key

TYZDRRKUJVTXNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)COC2=CC=C(C=C2)C=O

Origin of Product

United States

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